molecular formula C14H18BrNO B6271626 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one CAS No. 92378-02-4

2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

Número de catálogo: B6271626
Número CAS: 92378-02-4
Peso molecular: 296.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, also known as 2-Bromo-3-methyl-1-quinolin-1-ylbutan-1-one, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. 2-Bromo-3-methyl-1-quinolin-1-ylbutan-1-one has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, which share structural similarities with 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, have been extensively studied for their therapeutic potentials across various domains. These compounds are recognized as "privileged scaffolds" in nature due to their significant presence and diverse biological activities. Historically, they were initially noted for their neurotoxicity but later gained attention for their neuroprotective properties against Parkinsonism in mammals. The FDA-approved anticancer drug trabectedin highlights the success of such derivatives in cancer drug discovery. The review by Singh and Shah (2017) encapsulates the therapeutic advancements of tetrahydroisoquinoline derivatives between 2010 and 2015, showcasing their potential against cancers, malaria, central nervous system disorders, cardiovascular and metabolic disorders among others. Their promise extends to treating infectious diseases like tuberculosis, HIV, and leishmaniasis, indicating a broad spectrum of application in drug development with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

Another intriguing facet of tetrahydroisoquinoline derivatives is highlighted by Antkiewicz‐Michaluk et al. (2018), who reviewed the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative present in the mammalian brain. This compound exhibits neuroprotective, antiaddictive, and antidepressant properties in various animal models, underscoring its therapeutic potential in neurodegenerative diseases and mental health disorders. The mechanisms of action of 1MeTIQ involve MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, pointing towards its significant role in enhancing brain health and function (Antkiewicz‐Michaluk et al., 2018).

Synthesis and Chemical Transformations

The chemistry of tetrahydroisoquinolines, including compounds similar to this compound, also opens avenues for innovative drug synthesis and chemical transformations. Research on Fischer synthesis and the indolization of hydrazones from derivatives of tetrahydroquinolines demonstrates the complexity and versatility of reactions these compounds can undergo. These studies shed light on the structural transformations and synthetic routes that can be exploited for the development of novel therapeutic agents, providing a deeper understanding of the chemical behavior of tetrahydroisoquinoline derivatives in the context of drug design and development (Fusco & Sannicolo, 1978).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves the reaction of 2-bromo-3-methylbutan-1-ol with 1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent to form the corresponding amine. This amine is then reacted with a suitable ketone to form the final product.", "Starting Materials": [ "2-bromo-3-methylbutan-1-ol", "1,2,3,4-tetrahydroquinoline", "Suitable reagent", "Suitable ketone" ], "Reaction": [ "Step 1: 2-bromo-3-methylbutan-1-ol is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent to form the corresponding amine.", "Step 2: The amine is then reacted with a suitable ketone to form the final product, 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one." ] }

92378-02-4

Fórmula molecular

C14H18BrNO

Peso molecular

296.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.